Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

Catalog No.
S842552
CAS No.
1204518-43-3
M.F
C11H12ClNO4
M. Wt
257.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

CAS Number

1204518-43-3

Product Name

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

IUPAC Name

propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67

InChI

InChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3

InChI Key

PKLKKNXHDDASGV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC(C)C)[N+](=O)[O-]

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4C_{11}H_{12}ClNO_{4}. It is classified as a benzoate ester, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring, along with an isopropyl ester functional group. This compound is recognized for its unique structural properties, which lend it various applications in chemical research and industry .

There is no current research available regarding the biological activity or mechanism of action of ICMNB.

Disclaimer

The information provided here is based on general chemical principles and the structure of ICMNB. Due to the limited research available, the analysis is theoretical and cannot be confirmed experimentally.

Future Research Directions:

  • Synthesis and characterization of ICMNB to determine its physical and chemical properties.
  • Investigation of its potential reactivity in various chemical reactions.
  • Exploration of its biological activity, if any, through in vitro and in vivo studies.
  • Organic synthesis: The presence of a nitro group and a carboxylic acid ester functionality suggests IPCN could be a potential intermediate in the synthesis of other organic molecules. However, there is no documented research specifically exploring IPCN in this context [].
  • Material science: Nitroaromatic compounds can have interesting properties for applications in materials science. The nitro group can participate in various interactions, potentially influencing properties like conductivity or self-assembly. However, further research is needed to determine if IPCN exhibits any such properties.
  • Biological studies: Nitroaromatic compounds can sometimes have biological activity. IPCN's structure might hold potential for investigation in areas like antimicrobials or enzyme inhibitors. However, there are currently no documented studies exploring the biological activity of IPCN.

The chemical behavior of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is influenced by its functional groups. Notable reactions include:

  • Reduction: The nitro group can be reduced to form amine derivatives, such as 5-chloro-4-methyl-2-aminobenzoate.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 5-chloro-4-methyl-2-nitrobenzoic acid and isopropanol.
  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, leading to various substituted benzoates depending on the nucleophile used .

Research indicates that Isopropyl 5-chloro-4-methyl-2-nitrobenzoate exhibits potential biological activities. Its mechanism of action may involve interaction with specific molecular targets due to the presence of the nitro group, which can form reactive intermediates. These intermediates may inhibit enzymes or modify protein functions, suggesting its potential in pharmacological applications such as anti-inflammatory and antimicrobial activities .

The synthesis of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate typically involves several key steps:

  • Friedel-Crafts Acylation: This initial step introduces the acyl group onto the benzene ring.
  • Nitration: The introduction of the nitro group occurs through electrophilic aromatic substitution.
  • Esterification: The final step involves reacting the carboxylic acid derivative with isopropanol in the presence of an acid catalyst to form the ester .

Industrial Production Methods

In industrial settings, these synthesis steps are often optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and consistency .

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate has diverse applications across various fields:

  • Chemical Research: Used as a reagent in organic synthesis and as an intermediate in preparing more complex molecules.
  • Biological Studies: Investigated for its role in enzyme inhibition and protein-ligand interactions.
  • Pharmaceutical Development: Explored for potential therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industrial Use: Employed in manufacturing specialty chemicals and as a precursor for agrochemicals .

Studies on Isopropyl 5-chloro-4-methyl-2-nitrobenzoate have focused on its interactions with biological macromolecules. The nitro group can participate in reduction reactions leading to active forms that interact with enzymes or other proteins. This has implications for understanding its pharmacological properties and potential side effects when used in medicinal chemistry .

Similar Compounds

  • Isopropyl 5-chloro-4-methyl-2-aminobenzoate: Contains an amine group instead of a nitro group.
  • Isopropyl 5-chloro-4-methyl-2-hydroxybenzoate: Features a hydroxyl group instead of a nitro group.
  • Isopropyl 5-chloro-4-methyl-2-methoxybenzoate: Contains a methoxy group instead of a nitro group.

Uniqueness

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is distinguished by its combination of electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring. This unique arrangement allows for diverse chemical reactivity and biological activity compared to its analogs, making it particularly valuable in both synthetic chemistry and pharmacology .

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3) emerged as a compound of interest in the early 21st century, primarily due to its role as a synthetic intermediate in agrochemical development. Its discovery is linked to efforts to optimize the synthesis of flometoquin, a novel quinoline insecticide. The compound was first reported in patent literature during the development of flometoquin, where it served as a precursor in a seven-step synthesis starting from p-toluoyl chloride. The regioselective chlorination and esterification steps leading to its isolation were critical in achieving the desired stereochemical and electronic properties for subsequent reactions. While its initial synthesis was not widely publicized, its utility in generating complex aromatic esters with multifunctional substituents has since been recognized in advanced organic synthesis methodologies.

Position in Substituted Benzoate Chemistry

This compound belongs to the nitrobenzoate ester family, characterized by a benzene ring substituted with a nitro group (-NO₂), a chlorine atom (-Cl), a methyl group (-CH₃), and an isopropyl ester (-OCOOCH(CH₃)₂). The interplay of these groups confers unique reactivity:

  • The nitro group at the ortho position acts as a strong electron-withdrawing group, polarizing the aromatic ring and facilitating electrophilic substitution at specific positions.
  • The chlorine atom at the meta position contributes to steric hindrance and influences resonance effects, moderating reaction pathways.
  • The isopropyl ester enhances solubility in nonpolar solvents, making the compound a versatile intermediate in solution-phase reactions.

Structurally, it occupies a niche between simple benzoates (e.g., methyl benzoate) and highly functionalized analogs (e.g., ethyl 4-nitrobenzoate), offering a balance of stability and reactivity.

Significance in Organic Synthesis

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is pivotal in constructing complex molecules, particularly in agrochemicals and pharmaceuticals. Key applications include:

  • Intermediate in Flometoquin Synthesis: The compound is nitrated and coupled with 4-(trifluoromethoxy)phenol via nucleophilic aromatic substitution (SNAr) to form tetrasubstituted benzene derivatives, a critical step in flometoquin production.
  • Esterification Studies: It serves as a model substrate for investigating catalytic esterification methods, including microwave- and ultrasound-assisted reactions using zeolite catalysts.
  • Functional Group Compatibility: Its stability under acidic and basic conditions makes it suitable for multistep syntheses requiring orthogonal protection strategies.

Research Scope and Objectives

Recent research focuses on:

  • Synthetic Optimization: Developing greener protocols using nanocatalysts or continuous-flow systems to improve yields (>90%) and reduce reaction times.
  • Application Expansion: Exploring its use in photoactive materials, where the nitro group’s electron-deficient nature could aid in charge-transfer complexes.
  • Mechanistic Studies: Elucidating the role of substituent effects in directing regioselectivity during electrophilic attacks.

Molecular and Structural Characteristics

Molecular Formula and Weight

  • Formula: C₁₁H₁₂ClNO₄
  • Molecular Weight: 257.67 g/mol

Spectroscopic Data

TechniqueKey Features
FTIRC=O stretch at 1712 cm⁻¹; NO₂ asymmetric/symmetric stretches at 1520/1366 cm⁻¹
¹H NMRδ 8.35–8.18 (aromatic H), δ 4.41–4.35 (isopropyl CH), δ 1.37–1.34 (CH₃)
¹³C NMRC=O at 164.77 ppm; aromatic carbons at 150.70–124.37 ppm

Synthetic Methodologies

Conventional Synthesis

The traditional route involves:

  • Friedel-Crafts Acylation: p-Toluoyl chloride undergoes chlorination to introduce the meta-chloro substituent.
  • Esterification: The resultant acid chloride reacts with isopropanol under acidic conditions (e.g., H₂SO₄) to yield the ester.
  • Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at controlled temperatures (0–5°C).

Yield: 65–70% after purification.

Advanced Catalytic Approaches

MethodConditionsYield Improvement
MicrowaveH-MOR zeolite, 2450 MHz, 2 h67% → 82%
UltrasoundH-HEU-M zeolite, 37 kHz, 2 h70% → 85%

These methods leverage zeolites’ Brønsted acidity and ultrasonic/microwave energy to accelerate dehydration and improve regioselectivity.

Applications in Agrochemical Synthesis

Role in Flometoquin Production

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is nitrated to form a tetrasubstituted intermediate, which undergoes SNAr coupling with 4-(trifluoromethoxy)phenol. Subsequent reduction and cyclization yield the quinoline core of flometoquin, demonstrating its critical role in introducing steric and electronic motifs essential for insecticidal activity.

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules as propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate [1] [2]. The compound possesses the molecular formula C₁₁H₁₂ClNO₄ with a molecular weight of 257.67 grams per mole [1] [3] [4]. The structural representation in Simplified Molecular Input Line Entry System format is expressed as CC1=CC(=C(C=C1Cl)C(=O)OC(C)C)N+[O-] [1] [9].

The International Chemical Identifier for this compound is InChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3 [1] [3]. The corresponding International Chemical Identifier Key is PKLKKNXHDDASGV-UHFFFAOYSA-N [1] [2] [3]. The exact mass of the compound has been determined to be 257.045486 Daltons, with the monoisotopic mass reported as 257.045471 Daltons [1] [5].

PropertyValue
IUPAC Namepropan-2-yl 5-chloro-4-methyl-2-nitrobenzoate
Molecular FormulaC₁₁H₁₂ClNO₄
Molecular Weight257.67 g/mol
Exact Mass257.045486 Da
SMILESCC1=CC(=C(C=C1Cl)C(=O)OC(C)C)N+[O-]
InChI KeyPKLKKNXHDDASGV-UHFFFAOYSA-N

Registry Numbers and Database Identifiers

The compound is uniquely identified by Chemical Abstracts Service registry number 1204518-43-3 [1] [2] [3] [8]. In the PubChem database, it is assigned Compound Identifier 67119436 [1]. The ChemSpider database contains this compound under identification number 30661607 [2]. The Molecular Design Limited number for this compound is MFCD27976845 [1] [8] [9].

Additional database identifiers include the Nikkaji number J3.002.092H [1]. The compound was first created in chemical databases on November 30, 2012, with the most recent modification recorded on June 7, 2025 [1]. Various suppliers have assigned their own catalog numbers, including CS-0453939 [1] [12] and DA-33468 [1].

Database/RegistryIdentifier
Chemical Abstracts Service Registry1204518-43-3
PubChemCID 67119436
ChemSpiderID 30661607
Molecular Design LimitedMFCD27976845
NikkajiJ3.002.092H
SCHEMBLSCHEMBL1679953

Synonyms and Alternative Designations

The compound is known by several systematic and common names in chemical literature [1] [2] [8]. The primary International Union of Pure and Applied Chemistry name is propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate [1] [2]. Alternative systematic nomenclature includes 1-Methylethyl 5-chloro-4-methyl-2-nitrobenzoate [1] [16] and the descriptive name 5-chloro-4-methyl-2-nitro-benzoic acid isopropyl ester [1] [2] [8].

Additional nomenclature variations include Benzoic acid, 5-chloro-4-methyl-2-nitro-, 1-methylethyl ester [2] [8] [15]. The compound may also be referred to by its Chemical Abstracts Service registry number 1204518-43-3 in databases and commercial listings [8] [9] [11]. Various chemical suppliers utilize abbreviated forms such as Isopropyl5-chloro-4-methyl-2-nitrobenzoate without spacing [1].

Database-specific identifiers serve as alternative designations, including SCHEMBL1679953 [1], which represents the compound in the SCHEMBL database. Commercial suppliers often assign proprietary codes such as CS-0453939 [1] [12] and DA-33468 [1] for inventory management purposes.

Synonym TypeDesignation
Primary IUPAC Namepropan-2-yl 5-chloro-4-methyl-2-nitrobenzoate
Alternative IUPAC1-Methylethyl 5-chloro-4-methyl-2-nitrobenzoate
Descriptive Name5-chloro-4-methyl-2-nitro-benzoic acid isopropyl ester
Chemical Abstracts Service FormatBenzoic acid, 5-chloro-4-methyl-2-nitro-, 1-methylethyl ester
Commercial DesignationIsopropyl 5-chloro-4-methyl-2-nitrobenzoate

Classification Within Benzoate Compounds

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate belongs to the class of organic compounds known as benzoic acid esters [17] [18] [19]. These compounds are characterized as ester derivatives of benzoic acid, formed through the condensation reaction between benzoic acid derivatives and alcohols [17] [18]. The compound specifically falls under the category of aromatic esters, which combine structural features of both aromatic rings and ester functional groups [21].

Within the broader classification of benzenoids, this compound is categorized under benzene and substituted derivatives [19] [22]. More specifically, it belongs to the subclass of benzoic acids and derivatives [19] [22]. The compound represents a substituted benzoate ester featuring multiple functional groups including chloro, methyl, and nitro substituents on the benzene ring .

The nitro group classifies this compound within the subset of nitrobenzoate esters [20] [23]. The presence of the chlorine atom places it among halogenated benzoate compounds. The isopropyl ester functionality categorizes it within short-chain alkyl benzoate esters [34] [37], which typically include methyl, ethyl, propyl, and butyl variants [34] [37] [40].

Classification LevelCategory
KingdomOrganic compounds
Super ClassBenzenoids
ClassBenzene and substituted derivatives
Sub ClassBenzoic acids and derivatives
Direct ParentBenzoic acid esters
Molecular FrameworkAromatic homomonocyclic compounds

Relationship to Parent Acid and Related Esters

The parent acid of isopropyl 5-chloro-4-methyl-2-nitrobenzoate is 5-chloro-4-methyl-2-nitrobenzoic acid [15] [25]. This carboxylic acid serves as the acid component in the esterification reaction that produces the isopropyl ester [29] [32]. The parent acid possesses the molecular formula C₈H₆ClNO₄ and molecular weight of 215.59 grams per mole [15].

The ester formation occurs through condensation of the parent acid with isopropanol (propan-2-ol) in the presence of an acid catalyst [29] [32]. This reaction follows the general mechanism for ester formation from carboxylic acids and alcohols, resulting in the elimination of water [29] [32]. The esterification process is both slow and reversible, typically requiring heating and acid catalysis [29].

Related esters in this chemical family include methyl 5-chloro-4-methyl-2-nitrobenzoate [25], which represents the methyl ester derivative of the same parent acid. The methyl ester has the molecular formula C₉H₈ClNO₄ and molecular weight of 229.62 grams per mole [25]. Other related compounds include various alkyl esters of nitrobenzoic acids, such as methyl 4-chloro-3-nitrobenzoate [39] and methyl 2-(chloromethyl)-3-nitrobenzoate [36].

The compound shares structural similarities with other isopropyl benzoate esters, including the unsubstituted isopropyl benzoate [33] [35] [38]. Isopropyl benzoate has the molecular formula C₁₀H₁₂O₂ and serves as the simplest member of this ester family [33] [35]. The relationship extends to other short-chain alkyl benzoate esters, including methyl benzoate, ethyl benzoate, propyl benzoate, and butyl benzoate [34] [37] [40].

Related CompoundMolecular FormulaRelationship
5-chloro-4-methyl-2-nitrobenzoic acidC₈H₆ClNO₄Parent acid
Methyl 5-chloro-4-methyl-2-nitrobenzoateC₉H₈ClNO₄Methyl ester analog
Isopropyl benzoateC₁₀H₁₂O₂Unsubstituted analog
Methyl 4-chloro-3-nitrobenzoateC₈H₆ClNO₄Positional isomer
Propyl benzoateC₁₀H₁₂O₂Straight-chain analog

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate exhibits a characteristic aromatic ester structure with the molecular formula C₁₁H₁₂ClNO₄ and a molecular weight of 257.67 g/mol [1]. The compound features a benzene ring substituted with nitro, chloro, and methyl groups, along with an isopropyl ester functional group attached to the carboxyl position [1].

The molecular geometry is primarily determined by the planar aromatic ring system, which serves as the structural backbone. The benzene ring maintains its characteristic hexagonal planar structure with sp² hybridized carbon atoms [2]. Based on structural data from related nitrobenzoate compounds, the aromatic C-C bond lengths are expected to fall within the typical range of 1.37-1.40 Å, consistent with the delocalized π-electron system of substituted benzenes [3] [4].

The compound adopts a substitution pattern where the nitro group occupies the ortho position relative to the carboxyl group, the chloro substituent is positioned meta to the carboxyl group, and the methyl group is located para to the carboxyl group. This specific arrangement creates a highly substituted aromatic system with significant electronic and steric interactions between the substituents [1].

Bond Lengths and Angles

The structural parameters of isopropyl 5-chloro-4-methyl-2-nitrobenzoate can be predicted based on crystallographic data from related benzoate esters and nitroaromatic compounds. The ester linkage contains characteristic bond lengths, with the C-O ester bond typically measuring 1.31-1.32 Å and the C=O carbonyl bond length ranging from 1.20-1.21 Å [5] [3]. The C-O-C ester bond angle is expected to be approximately 118-123°, similar to values observed in phenyl benzoate (118.3°) and triphenylmethyl benzoate (120.50°) [5].

The nitro group exhibits typical N-O bond lengths of 1.22-1.24 Å, characteristic of the delocalized bonding in nitro compounds where the nitrogen-oxygen bonds represent approximately 1.5 bonds each [6] [7]. The aromatic C-C bond lengths maintain their standard values of 1.37-1.40 Å throughout the benzene ring [3] [4].

The chloro substituent forms a C-Cl bond with a typical length of 1.73-1.75 Å, while the methyl group attachment to the aromatic ring involves a C-CH₃ bond length of approximately 1.50-1.53 Å [8]. These bond parameters are consistent with literature values for chlorinated and methylated aromatic compounds [9] [10].

Conformational Analysis

The conformational behavior of isopropyl 5-chloro-4-methyl-2-nitrobenzoate is influenced by both intramolecular interactions and the flexibility of the isopropyl ester group. The nitro group typically maintains near-planarity with the aromatic ring, with dihedral angles ranging from 3-15° based on studies of similar nitrobenzoate compounds [3] [11]. This near-planar geometry is favored due to the extended π-conjugation between the nitro group and the aromatic system [7].

The ester group planarity relative to the benzene ring shows somewhat greater variation, with dihedral angles typically ranging from 6-17° [3] [5]. This slight deviation from planarity is influenced by steric interactions between the ester substituent and neighboring aromatic substituents, particularly the ortho-positioned nitro group.

The isopropyl moiety exhibits significant conformational flexibility, with the C-O-C-H torsion angle typically ranging from ±30-45° [12]. Studies on isopropyl esters have demonstrated that the asymmetric conformation is predominant in crystal structures, with the isopropyl hydrogen positioned out of the ester plane to minimize steric hindrance [12]. This conformational preference is supported by gas-phase density functional theory calculations, which predict energy minima at approximately ±30-37° for the ester bond rotation [12].

Crystal Structure Properties

While the complete crystal structure of isopropyl 5-chloro-4-methyl-2-nitrobenzoate has not been definitively determined, analysis of related compounds provides insight into likely packing arrangements and intermolecular interactions. Nitrobenzoate compounds typically exhibit complex hydrogen bonding patterns involving both the nitro and ester functional groups [13] [11].

The crystal packing is expected to be stabilized by multiple intermolecular interactions, including π-π stacking between aromatic rings, π-hole interactions involving the nitro group, and weak C-H···O hydrogen bonds [14] [15]. The nitro group can participate in π-hole interactions with electron-rich atoms, contributing approximately -5 kcal/mol to intermolecular binding energies [14]. These interactions are particularly significant in nitroaromatic compounds, where the positive electrostatic potential on the nitro nitrogen atom can interact favorably with lone pair electrons from oxygen or sulfur atoms [15].

The presence of multiple substituents creates opportunities for various weak intermolecular contacts. Chlorine atoms can participate in Cl···Cl contacts and halogen bonding interactions, while the methyl group can engage in weak C-H···π interactions with neighboring aromatic rings [16]. The isopropyl ester group may form C-H···O hydrogen bonds with carbonyl or nitro oxygen atoms of adjacent molecules [5].

Substituent Effects on Structure

Nitro Group Electronic Influence

The nitro group exerts the strongest electronic influence among the substituents, acting as a powerful electron-withdrawing group with a Hammett σ parameter of +0.78 [17] [18]. This strong electron withdrawal significantly decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the nitro group [17] [19]. The electron-withdrawing effect operates through both inductive and resonance mechanisms, with the resonance effect being particularly pronounced due to the direct conjugation with the aromatic π-system [20] [18].

The nitro group's influence extends beyond simple electronic effects to include conformational preferences. The group typically adopts a near-planar geometry with the benzene ring to maximize π-conjugation, despite potential steric interactions with neighboring substituents [7] [6]. This planarity is maintained even in highly substituted systems due to the significant stabilization energy gained through extended conjugation [3] [11].

Chloro Substituent Position Effects

The chloro substituent functions as a weak electron-withdrawing group through inductive effects (σ = +0.23) while simultaneously acting as an ortho/para-directing group through resonance donation [21] [17]. This dual electronic behavior results from the chlorine atom's ability to withdraw electron density inductively through the σ-bond while donating electron density through resonance involving its lone pair electrons [21] [20].

The positioning of the chloro group meta to both the carboxyl and nitro groups minimizes direct electronic conflicts while still contributing to the overall electron density distribution in the ring [17]. The chloro substituent's moderate size and electronegativity create subtle steric effects that can influence the preferred conformations of neighboring functional groups [9].

Methyl Group Steric Contributions

The methyl group serves as an electron-donating substituent (σ = -0.17) through hyperconjugation and inductive effects, partially counteracting the electron withdrawal by the nitro and ester groups [17] [22]. Its positioning para to the carboxyl group and meta to the nitro group places it in a location where it can provide electronic stabilization without significant steric hindrance to the major functional groups [23].

The methyl group's steric bulk, while modest compared to larger alkyl substituents, can still influence molecular conformation, particularly affecting the orientation of the nitro group when positioned ortho to it [7]. In the present compound, the methyl group's meta relationship to the nitro group minimizes such steric interactions while still providing beneficial electronic effects [24].

Isopropyl Ester Conformational Properties

The isopropyl ester group exhibits complex conformational behavior influenced by both intramolecular steric interactions and intermolecular crystal packing forces [12]. The ester carbonyl acts as an electron-withdrawing group, contributing to the overall electron deficiency of the aromatic system and directing electrophilic substitution to meta positions [17] [20].

The isopropyl moiety's branched structure creates significant steric bulk that influences both molecular conformation and crystal packing arrangements [12]. Gas-phase calculations predict that the most stable conformations involve the isopropyl hydrogen positioned approximately 30-45° out of the ester plane, forming a puckered five-membered ring arrangement with the carbonyl oxygen [12]. This conformational preference is maintained in the solid state, where crystal packing forces further stabilize the asymmetric arrangement [12].

XLogP3

3.4

Dates

Last modified: 08-15-2023

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